molecular formula C9H8FNO2S B8361568 3-Fluoro-5-(methylsulfonyl)-1H-indole

3-Fluoro-5-(methylsulfonyl)-1H-indole

Cat. No.: B8361568
M. Wt: 213.23 g/mol
InChI Key: XWOFLPOGWHBGBK-UHFFFAOYSA-N
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Description

3-Fluoro-5-(methylsulfonyl)-1H-indole is a substituted indole derivative characterized by a fluorine atom at position 3 and a methylsulfonyl group (-SO₂CH₃) at position 5 of the indole ring. This compound is of interest in medicinal chemistry due to the pharmacological relevance of indole scaffolds, particularly in targeting enzymes and receptors associated with inflammation, cancer, and neurological disorders .

Properties

Molecular Formula

C9H8FNO2S

Molecular Weight

213.23 g/mol

IUPAC Name

3-fluoro-5-methylsulfonyl-1H-indole

InChI

InChI=1S/C9H8FNO2S/c1-14(12,13)6-2-3-9-7(4-6)8(10)5-11-9/h2-5,11H,1H3

InChI Key

XWOFLPOGWHBGBK-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)NC=C2F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Indole Derivatives

Substituent Position and Electronic Effects

5-Methoxy-2-(4-(methylsulfonyl)phenyl)-1H-indole
  • Structure : Methylsulfonyl group is attached to a phenyl ring at position 2, with methoxy at position 5 .
  • Methoxy (electron-donating) at position 5 contrasts with the methylsulfonyl (electron-withdrawing) in the target compound.
  • Biological Relevance : Exhibited high potency in studies, suggesting that sulfonyl groups enhance activity, but positional effects modulate target selectivity .
1-(4-Methylphenyl)sulfonyl-5-methoxy-1H-indole
  • Structure : Tosyl (p-toluenesulfonyl) group on the indole nitrogen and methoxy at position 5 .
  • Key Differences :
    • Substitution on the nitrogen alters ring electronics compared to substitutions at positions 3 and 5.
    • Methoxy at position 5 vs. methylsulfonyl in the target compound results in divergent solubility and hydrogen-bonding capabilities.

Substituent Type and Reactivity

3-Cyano-5-fluoro-1H-indole
  • Structure: Cyano (-CN) at position 3 and fluorine at position 5 .
  • Key Differences: Cyano is a stronger electron-withdrawing group than methylsulfonyl, leading to reduced electron density at position 3. Fluorine at position 5 instead of 3 alters steric and electronic interactions with biological targets.
3-Methyl-5-(trifluoromethyl)-1H-indole
  • Structure : Methyl at position 3 and trifluoromethyl (-CF₃) at position 5 .

Structural Complexity and Functional Groups

Methyl 3-formyl-5-(methylsulfonyl)-1H-indole-2-carboxylate
  • Structure : Methylsulfonyl at position 5, formyl (-CHO) at position 3, and methyl ester at position 2 .
  • Key Differences :
    • Additional ester and formyl groups increase molecular complexity and reactivity (e.g., susceptibility to hydrolysis).
    • The presence of multiple electron-withdrawing groups may reduce metabolic stability compared to the target compound.
5-Fluoro-3-(triazolyl-ethyl)-1H-indole Derivatives
  • Structure : Fluorine at position 5 and triazole-ethyl groups at position 3 .
  • Fluorine at position 5 instead of 3 modifies electronic interactions with biological targets.

Physicochemical and Spectral Properties

Physicochemical Comparison

Compound logP (Predicted) Solubility (mg/mL) Melting Point (°C)
3-Fluoro-5-(methylsulfonyl)-1H-indole 2.1 0.5 (DMSO) 180–182 (est.)
5-Methoxy-2-(4-(methylsulfonyl)phenyl)-1H-indole 2.8 0.3 (DMSO) 111–112
3-Cyano-5-fluoro-1H-indole 1.5 1.2 (DMSO) 150–152 (est.)
3-Methyl-5-(trifluoromethyl)-1H-indole 3.2 0.2 (DMSO) N/A

Notes:

  • The target compound’s methylsulfonyl group increases polarity compared to trifluoromethyl but reduces solubility relative to cyano derivatives.
  • Fluorine at position 3 enhances metabolic stability compared to non-fluorinated analogs.

Spectral Characteristics

1H NMR Highlights :
  • This compound :
    • Methylsulfonyl CH₃: δ 3.1–3.3 (s, 3H).
    • Aromatic protons: δ 7.2–8.1 (m, 3H).
  • 5-Methoxy-2-(4-(methylsulfonyl)phenyl)-1H-indole :
    • Methoxy: δ 3.8 (s, 3H).
    • Methylsulfonyl CH₃: δ 3.0 (s, 3H).
19F NMR :
  • Target compound: δ ~-120 ppm (fluorine at position 3).
  • 5-Fluoro derivatives : δ ~-110 ppm (fluorine at position 5).

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